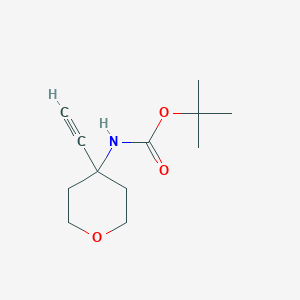

tert-butyl N-(4-ethynyloxan-4-yl)carbamate

Description

tert-Butyl N-(4-ethynyloxan-4-yl)carbamate is a carbamate derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an ethynyl group. The tert-butyl carbamate moiety (Boc group) serves as a protective group for amines, enhancing stability during synthetic processes. The ethynyl group enables click chemistry reactions (e.g., Huisgen cycloaddition), while the oxane ring contributes to conformational rigidity, influencing molecular recognition and pharmacokinetic properties .

Properties

Molecular Formula |

C12H19NO3 |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

tert-butyl N-(4-ethynyloxan-4-yl)carbamate |

InChI |

InChI=1S/C12H19NO3/c1-5-12(6-8-15-9-7-12)13-10(14)16-11(2,3)4/h1H,6-9H2,2-4H3,(H,13,14) |

InChI Key |

UXCZUPFGNORHRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-ethynyloxan-4-yl)carbamate involves several steps. One common method involves the use of tert-butyl carbamate in palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods typically require specific reaction conditions, such as controlled temperatures and the presence of catalysts, to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(4-ethynyloxan-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, copper). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Tert-butyl N-(4-ethynyloxan-4-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and the interactions between small molecules and biological macromolecules. It serves as a model compound for investigating the behavior of carbamate derivatives in biological systems.

Medicine: Its unique structure allows for the exploration of novel drug candidates with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl N-(4-ethynyloxan-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Carbamate Derivatives

Key Observations:

Ethynyl vs. Cyano Groups: The ethynyl group in the target compound enables alkyne-specific reactions (e.g., cycloadditions), whereas the cyano group in tert-butyl N-(4-cyanooxan-4-yl)carbamate facilitates nucleophilic substitutions or reductions . Ethynyl derivatives exhibit higher reactivity in click chemistry compared to cyano analogs .

Oxane vs. Cyclopentane Rings :

- The oxane ring in the target compound provides a six-membered ring with two oxygen atoms, enhancing polarity and hydrogen-bonding capacity compared to cyclopentane derivatives (e.g., tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate). Cyclopentane-based carbamates are more lipophilic, favoring membrane permeability .

Hydroxyphenyl Substituents: tert-Butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate contains a phenolic hydroxyl group, enabling strong hydrogen-bonding interactions and increased aqueous solubility. This contrasts with the ethynyl group, which reduces polarity but enhances reactivity .

Key Observations:

- Catalytic Requirements : Ethynyl-containing carbamates (e.g., target compound) require Pd/Cu catalysts for functionalization, whereas iodo-substituted analogs (e.g., tert-butyl (4-iodobenzyl)(methyl)carbamate) rely on palladium-mediated cross-couplings .

- Functional Group Stability : The Boc group remains stable under mild acidic conditions in all compounds, but the ethynyl group may require protection during strong acid/base treatments .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Data*

Key Observations:

- The hydroxyphenyl-substituted carbamate exhibits the highest aqueous solubility due to its phenolic hydroxyl group, while ethynyl and cyano derivatives are more lipophilic .

- Cyclopentane-based carbamutes (logP ~1.5) balance lipophilicity and solubility better than oxane-ring analogs .

Biological Activity

tert-butyl N-(4-ethynyloxan-4-yl)carbamate is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant studies.

- Molecular Formula : CHNO

- Molecular Weight : 231.27 g/mol

- CAS Number : 73874-95-0

Structure : The compound features a tert-butyl group, a carbamate moiety, and an ethynyl-substituted oxane ring, contributing to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that derivatives of carbamates, including this compound, exhibit notable antimicrobial activity. A study highlighted that similar compounds demonstrated significant antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds showed low minimum inhibitory concentrations (MICs), suggesting their potential as effective antibacterial agents .

The antimicrobial activity is primarily attributed to the disruption of bacterial cell membranes. The mechanism involves the depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential, which is critical for bacterial survival . This suggests that the compound could be developed into a novel class of antibacterial agents targeting resistant strains.

Case Studies and Research Findings

-

Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial efficacy of this compound against various bacterial strains.

- Methodology : The compound was tested against multiple strains using the broth microdilution method.

- Results : Showed potent activity against MRSA with an MIC of 1.56 μg/mL and VREfm with an MIC of 3.12 μg/mL, comparable to standard antibiotics like vancomycin .

-

Toxicological Assessment :

- Objective : To assess the safety profile of the compound in mammalian cell lines.

- Methodology : Cytotoxicity was evaluated using lung MCR-5 and skin BJ fibroblast cell lines.

- Results : The compound exhibited low cytotoxicity with no hemolytic effects on horse erythrocytes, indicating a favorable safety profile for potential therapeutic applications .

Data Table: Biological Activity Summary

| Property | Observation |

|---|---|

| Antibacterial Activity | Effective against MRSA and VREfm |

| Minimum Inhibitory Concentration | 1.56 μg/mL (MRSA), 3.12 μg/mL (VREfm) |

| Mechanism of Action | Membrane depolarization |

| Cytotoxicity | Low in mammalian cell lines |

| Hemolytic Activity | None observed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-(4-ethynyloxan-4-yl)carbamate?

- Methodology :

- The compound can be synthesized via a carbamate-forming reaction between 4-ethynyloxan-4-amine and tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine).

- Reaction Conditions :

| Solvent | Base | Temperature | Reaction Time | Yield Optimization |

|---|---|---|---|---|

| DCM/THF | TEA | 0–25°C | 2–6 hours | Monitor by TLC/HPLC |

- Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and oxane/ethynyl protons (δ 2.5–4.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 268.18) .

- IR Spectroscopy : Detect carbamate C=O stretch (~1700 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹) .

Q. How is the compound purified, and what solvents are compatible?

- Purification Workflow :

Crude Product : Wash with aqueous NaHCO₃ to remove unreacted chloroformate .

Chromatography : Use gradient elution (hexane:EtOAc 8:2 to 6:4) to isolate the carbamate .

Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced Research Questions

Q. How can reaction inefficiencies (e.g., low yields) be systematically addressed?

- Troubleshooting Strategies :

- Stoichiometry : Optimize amine:chloroformate ratio (typically 1:1.2) to account byproduct formation .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Side Reactions : Monitor for ethynyl group oxidation (use inert atmosphere) or oxane ring-opening (avoid strong acids) .

Q. What experimental designs assess the compound’s stability under varying pH and temperature?

- Stability Protocol :

- pH Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify degradation products .

Q. How can researchers resolve contradictions in biological activity data?

- Analytical Approaches :

- Orthogonal Assays : Compare SPR (surface plasmon resonance) binding affinity with ITC (isothermal titration calorimetry) to validate target interactions .

- Structural Analysis : Perform X-ray crystallography or molecular docking to clarify binding modes if conflicting IC₅₀ values arise .

Q. What strategies elucidate the compound’s mechanism in modulating biological pathways?

- Mechanistic Workflow :

Target Identification : Use pull-down assays with biotinylated derivatives to isolate interacting proteins .

Pathway Analysis : Apply transcriptomics (RNA-seq) or phosphoproteomics to map downstream effects .

Validation : Knockdown/overexpress suspected targets (e.g., kinases) in cell lines to confirm functional relevance .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Resolution Framework :

- Re-evaluate Models : Adjust DFT (density functional theory) parameters (e.g., solvent effects, tautomerism) for better alignment with NMR data .

- Experimental Replication : Repeat assays under strictly controlled conditions (e.g., humidity, oxygen levels) to minimize variability .

Applications in Drug Development

Q. What methodologies evaluate the compound’s potential as a prodrug or protecting group?

- Prodrug Assessment :

- Enzymatic Cleavage : Incubate with esterases/carboxylesterases and quantify released amine via LC-MS .

- Protecting Group Efficiency : Compare coupling yields in peptide synthesis with/without the carbamate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.